molecular formula C23H20N4O5S B11394641 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11394641
M. Wt: 464.5 g/mol
InChI Key: VVAGFDIPNXGAHI-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a pyrimidine ring, a sulfamoyl group, and a chromene moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of acetylacetone with guanidine, followed by methylation to introduce the dimethyl groups.

    Chromene Synthesis: The chromene moiety is synthesized via a Pechmann condensation reaction, involving the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid.

    Coupling Reaction: The final step involves coupling the sulfamoyl pyrimidine derivative with the chromene carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives of the pyrimidine ring.

    Reduction: Alcohol derivatives of the chromene moiety.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfamoyl group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is investigated for its anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes and pathways is of particular interest in the treatment of diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. The chromene moiety may interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

Uniqueness

Compared to similar compounds, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H20N4O5S/c1-13-4-9-18-19(28)12-21(32-20(18)10-13)22(29)26-16-5-7-17(8-6-16)33(30,31)27-23-24-14(2)11-15(3)25-23/h4-12H,1-3H3,(H,26,29)(H,24,25,27)

InChI Key

VVAGFDIPNXGAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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